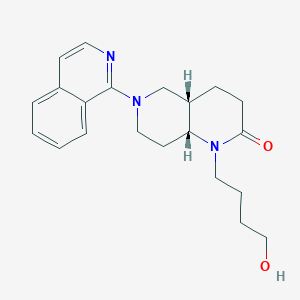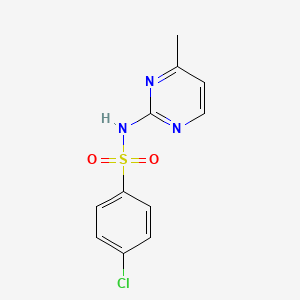![molecular formula C22H25N3O2 B5414701 1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5414701.png)
1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indazole derivatives, such as (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester , are of significant interest due to their wide range of biological activities. They are often used in medicinal chemistry and have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
Indazole derivatives can be synthesized through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazole derivatives can be quite complex. For example, the InChI code for (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester is 1S/C11H12N2O3/c1-15-7-3-4-9-8 (5-7)10 (13-12-9)6-11 (14)16-2/h3-5H,6H2,1-2H3, (H,12,13) .Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives depend on their specific structure. For instance, (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester is a white solid with a molecular weight of 220.23 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-[(5-methoxy-2H-indazol-3-yl)methyl]-4-phenylpiperidin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16(26)22(17-6-4-3-5-7-17)10-12-25(13-11-22)15-21-19-14-18(27-2)8-9-20(19)23-24-21/h3-9,14H,10-13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZWUAQFISZZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCN(CC1)CC2=C3C=C(C=CC3=NN2)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-4-[(2-methylpyrrolidin-1-yl)methyl]-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B5414629.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5414638.png)
![N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)propanamide](/img/structure/B5414661.png)

![N~1~-(1-NAPHTHYL)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)BUTANAMIDE](/img/structure/B5414669.png)
![(5-{1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5414681.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5414688.png)
![(5E)-5-[[4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5414689.png)


![4-(cyclopropylmethyl)-3-isopropyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5414707.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B5414715.png)

